molecular formula C9H7F3O5S B173372 Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester CAS No. 17763-70-1

Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

Cat. No.: B173372
CAS No.: 17763-70-1
M. Wt: 284.21 g/mol
InChI Key: HKJHWFNGDUGGAJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a chemical compound known for its unique structural features and reactivity. This compound contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The presence of the trifluoromethyl group often enhances the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves the reaction of benzoic acid derivatives with trifluoromethyl sulfonyl chloride in the presence of a base. One common method involves the use of a benzoic acid derivative, such as methyl benzoate, which reacts with trifluoromethyl sulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield an amide derivative, while reaction with an alcohol may produce an ester .

Scientific Research Applications

Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to increased bioavailability and efficacy. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives with different substituents, such as:

  • Benzoic acid, 4-(trifluoromethyl)-, methyl ester
  • Benzoic acid, 2-(trifluoromethyl)-, methyl ester
  • Benzoic acid, 3-(trifluoromethyl)-, methyl ester

Uniqueness

The uniqueness of benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester lies in the presence of the trifluoromethyl sulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O5S/c1-16-8(13)6-4-2-3-5-7(6)17-18(14,15)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJHWFNGDUGGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451867
Record name methyl 2-trifluoromethanesulfonyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-70-1
Record name methyl 2-trifluoromethanesulfonyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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